

Physical and chemical properties of N-Boc-Benzotriazole.

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Compound of Interest

Compound Name: *N-Boc-Benzotriazole*

Cat. No.: *B162325*

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An In-depth Technical Guide on the Physical and Chemical Properties of **N-Boc-Benzotriazole**

Introduction

N-Boc-Benzotriazole, also known as tert-butyl 1H-benzo[d][1,2,3]triazole-1-carboxylate, is a stable, crystalline compound widely utilized in organic synthesis. It serves as an efficient and highly selective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amino functionalities.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and relevant safety information, tailored for researchers and professionals in drug development and chemical sciences. Its stability at room temperature for extended periods makes it a convenient alternative to other Boc-introducing reagents.[3]

Physical and Chemical Properties

N-Boc-Benzotriazole is a white solid at room temperature.[5] It is generally insoluble in water under normal conditions but can show some solubility in hot water (above 60°C).[6] It is soluble in various organic solvents, including ethanol, benzene, toluene, chloroform, and DMF.[7][8]

Table 1: Physical Properties of N-Boc-Benzotriazole

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₂	[1]
Molecular Weight	219.24 g/mol	[1]
Melting Point	96 - 100 °C	[9][10]
Boiling Point	204 °C at 15 mmHg	[9][10]
Density	1.348 g/cm ³	[9]
Appearance	White to light tan crystalline solid	[7][10]
Solubility	Insoluble in water; Soluble in organic solvents like DCM, DMF, ethanol, benzene, chloroform.[7][8][11]	

Spectroscopic Data

The structural identity of **N-Boc-Benzotriazole** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for N-Boc-Benzotriazole

Technique	Data	Reference
^1H NMR (in CDCl_3)	Signals corresponding to the tert-butyl protons and the aromatic protons of the benzotriazole ring. [6] [12]	
^{13}C NMR (in CDCl_3)	Signals for the carbonyl carbon, the quaternary carbon of the Boc group, the methyl carbons, and the aromatic carbons. [6] [12]	
IR Spectroscopy	Characteristic absorption band for the carbonyl group ($\text{C}=\text{O}$). [4]	
Mass Spectrometry	Exact Mass: 219.100776666 Da. [1]	

Chemical Reactivity and Stability

Reactivity:

N-Boc-Benzotriazole is primarily used as an N-acylating agent.[\[13\]](#) It reacts efficiently with the amino groups of amino acids and other primary and secondary amines to form N-Boc protected derivatives.[\[3\]](#)[\[14\]](#) This reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine, and yields highly pure products without significant dipeptide or tripeptide impurities.[\[3\]](#) The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the Boc group.[\[15\]](#)

Stability:

The compound is a stable, crystalline solid that can be stored at room temperature for months without significant decomposition.[\[3\]](#) It is generally stable under neutral conditions but is sensitive to both strong acids and bases, which can cause deprotection. It may also be sensitive to light.[\[9\]](#)

Experimental Protocols

Synthesis of N-Boc-Benzotriazole

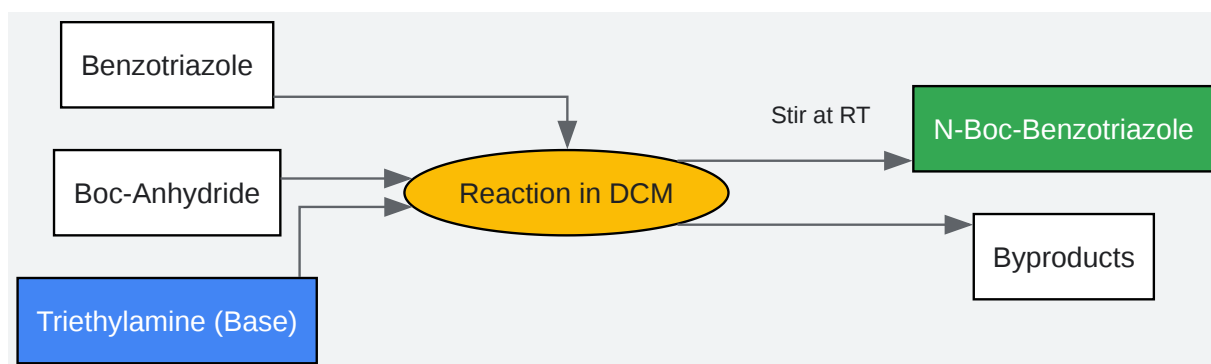
N-Boc-Benzotriazole can be synthesized from benzotriazole and di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.^[3]

Materials:

- Benzotriazole (BtH)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N) or similar base
- Dichloromethane (DCM) or other suitable solvent
- Water

Procedure:

- Dissolve Benzotriazole (1.0 equivalent) in dry DCM in a round-bottom flask.
- Add Triethylamine (2.0 equivalents) to the solution.
- To this mixture, add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise at room temperature.
- Stir the resulting mixture for approximately 30 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, add water to the reaction mixture and stir.
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
- The product can be further purified by recrystallization.



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Caption: Synthesis workflow for **N-Boc-Benzotriazole**.

N-Boc Protection of Amino Acids

This protocol details the use of **N-Boc-Benzotriazole** for the protection of an amino acid's amino group.^{[3][14]}

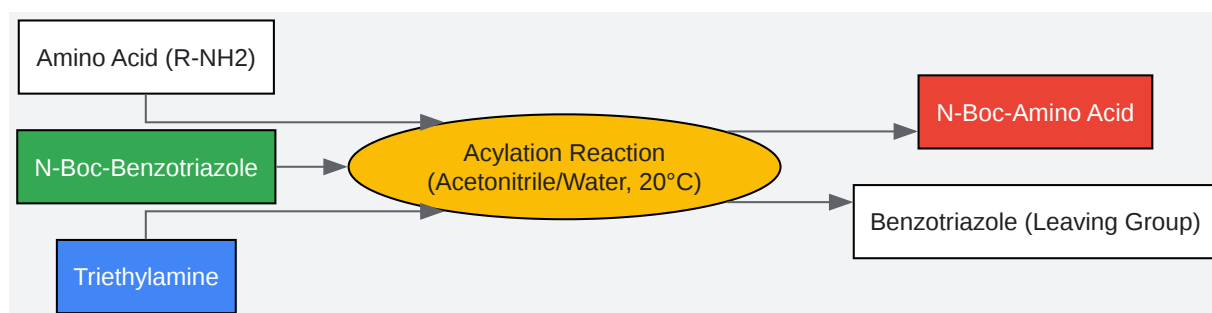
Materials:

- Amino Acid
- **N-Boc-Benzotriazole**
- Triethylamine (Et₃N)
- Acetonitrile-water mixture
- Ethyl acetate
- Aqueous HCl solution (for workup)

Procedure:

- Dissolve the amino acid (1.0 equivalent) in an acetonitrile-water mixture.
- Add Triethylamine (2.0 equivalents) to the solution.

- Add **N-Boc-Benzotriazole** (1.1 equivalents) to the mixture at 20°C.
- Stir the reaction mixture until completion (monitored by TLC).
- Once the reaction is complete, acidify the mixture with a dilute HCl solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuum to yield the N-Boc protected amino acid.



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Caption: N-Boc protection of an amino acid.

Deprotection of N-Boc Group

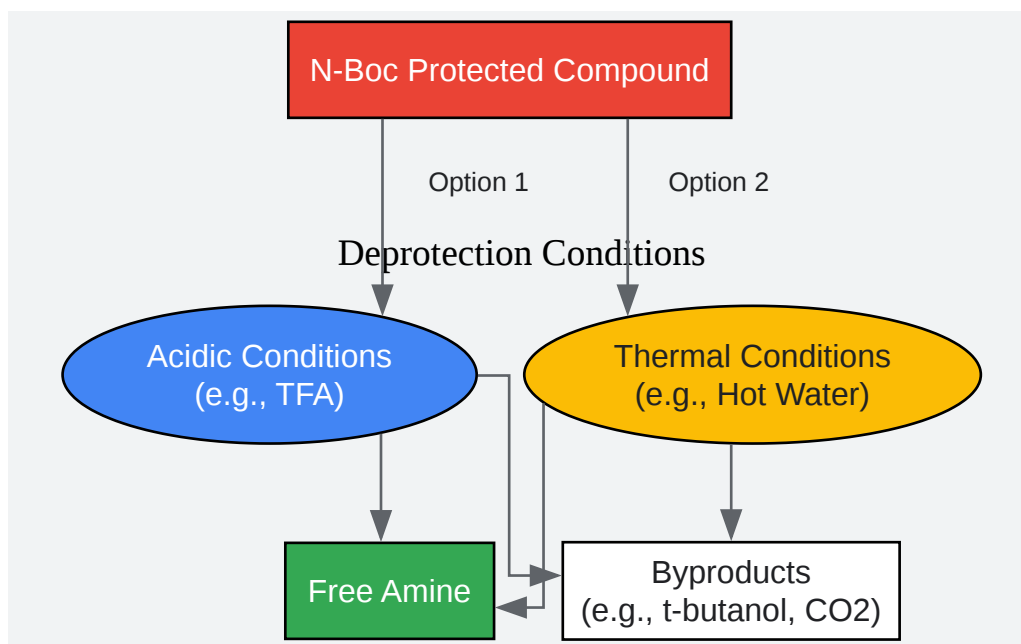
The Boc group can be removed under acidic conditions or by heating in water.[6]

Materials:

- N-Boc protected compound
- Trifluoroacetic acid (TFA) in DCM, or hot water
- Solvent for extraction (e.g., ethyl acetate)
- Base for neutralization (e.g., NaHCO_3 solution)

Procedure (Using Hot Water):

- Add the N-Boc protected compound (e.g., **N-Boc-benzotriazole**) to a flask with water.[6]
- Heat the mixture in an oil bath (e.g., 110°C).[6] Note that solubility often increases with temperature.[6]
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture.
- Extract the deprotected amine with an organic solvent like ethyl acetate.[6]
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to obtain the free amine.[6]



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Caption: General deprotection of the N-Boc group.

Safety and Handling

While Benzotriazole itself is classified as harmful if swallowed and causes serious eye irritation, the specific hazard profile for **N-Boc-Benzotriazole** should be evaluated from its Safety Data

Sheet (SDS). Standard laboratory safety practices should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[16]
- Handling: Use in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.[10][17]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [9][16]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

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